1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carbonitrile
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Overview
Description
1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carbonitrile is a chemical compound that features a pyrazole ring substituted with difluoromethyl, iodine, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carbonitrile typically involves the difluoromethylation of a pyrazole precursor. One common method is the reaction of a pyrazole derivative with a difluoromethylating agent under controlled conditions. For example, the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one has been reported as a successful route .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yields and purity. Utilization of fluoroform for difluoromethylation in continuous flow has been explored, providing an efficient and scalable approach .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the difluoromethyl group.
Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions can be used to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., palladium, nickel), nucleophiles (e.g., organolithium reagents), and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds .
Scientific Research Applications
1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carbonitrile has several scientific research applications:
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with target molecules, influencing their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways by forming new chemical entities within biological systems .
Comparison with Similar Compounds
Similar Compounds
1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole: Similar structure with a methyl group instead of a carbonitrile group.
4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole: Contains a trifluoromethyl group instead of a difluoromethyl group.
Ethyl-5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate: Features an ester group in place of the carbonitrile group.
Uniqueness
1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carbonitrile is unique due to its combination of difluoromethyl, iodine, and carbonitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C5H2F2IN3 |
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Molecular Weight |
268.99 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-iodopyrazole-3-carbonitrile |
InChI |
InChI=1S/C5H2F2IN3/c6-5(7)11-4(1-9)3(8)2-10-11/h2,5H |
InChI Key |
NXZQRNFQLNLUMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1I)C#N)C(F)F |
Origin of Product |
United States |
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